molecular formula C26H22N4O9 B3010814 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene CAS No. 339255-20-8

9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene

Cat. No.: B3010814
CAS No.: 339255-20-8
M. Wt: 534.481
InChI Key: FPYFDRLVJKETIJ-UHFFFAOYSA-N
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Description

9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound with the molecular formula C26H22N4O9.

Preparation Methods

The synthesis of 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene typically involves a multi-step process. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the condensation of the nitrated fluorene with 4-(hexyloxy)benzaldehyde under controlled conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene involves interactions with specific molecular targets. The nitro groups play a crucial role in its reactivity, enabling it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene include:

These compounds share similar structural frameworks but differ in the substituents attached to the benzylidene group. The uniqueness of this compound lies in its specific hexyloxy substituent, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

9-[(4-hexoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O9/c1-2-3-4-5-10-39-19-8-6-16(7-9-19)11-20-21-12-17(27(31)32)14-23(29(35)36)25(21)26-22(20)13-18(28(33)34)15-24(26)30(37)38/h6-9,11-15H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYFDRLVJKETIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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